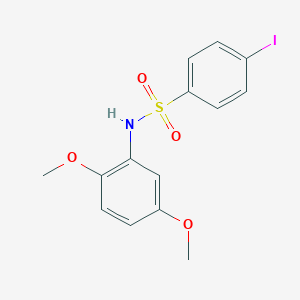![molecular formula C10H14NO2S+ B285988 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium](/img/structure/B285988.png)
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Coenzyme A (CoA), which is an essential molecule in several metabolic pathways in living organisms.
科学研究应用
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A has several scientific research applications. It is a critical molecule in several metabolic pathways, including the citric acid cycle, fatty acid synthesis, and amino acid metabolism. Coenzyme A is also involved in the regulation of gene expression, protein acetylation, and post-translational modifications. Moreover, Coenzyme A has potential applications in drug discovery, as it is a target molecule for several antibiotics and anticancer drugs.
作用机制
The mechanism of action of 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A involves several enzymatic reactions. Coenzyme A acts as a carrier of acyl groups, which are essential for several metabolic pathways. Coenzyme A transfers the acyl group to other molecules, such as fatty acids, in a process called acylation. This process is catalyzed by several enzymes, including acyl-CoA synthetases and acyltransferases.
Biochemical and Physiological Effects:
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A has several biochemical and physiological effects. It is essential for energy metabolism, as it is involved in the production of ATP through the citric acid cycle. Coenzyme A is also involved in the synthesis of fatty acids, cholesterol, and other lipids. Moreover, Coenzyme A has a role in the regulation of gene expression, as it is involved in the acetylation of histones and other proteins.
实验室实验的优点和局限性
The advantages of using 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A in lab experiments include its essential role in several metabolic pathways and its potential applications in drug discovery. However, the limitations of using Coenzyme A in lab experiments include its high reactivity, which can lead to non-specific reactions, and its complex synthesis process, which can limit its availability.
未来方向
There are several future directions for the research on 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A. One direction is to study the role of Coenzyme A in epigenetic regulation and post-translational modifications. Another direction is to develop new methods for the synthesis of Coenzyme A and its analogs. Moreover, the potential applications of Coenzyme A in drug discovery need to be further explored, particularly in the development of antibiotics and anticancer drugs.
Conclusion:
In conclusion, 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A is a critical molecule in several metabolic pathways and has potential applications in drug discovery. The synthesis of Coenzyme A involves several enzymatic reactions and is highly regulated in living organisms. Coenzyme A acts as a carrier of acyl groups and is involved in the regulation of gene expression and post-translational modifications. The research on Coenzyme A has several future directions, including the study of its role in epigenetic regulation and the development of new methods for its synthesis and analogs.
合成方法
The synthesis of 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A involves several steps. The first step is the condensation of pantothenic acid and β-mercaptoethylamine to form 4'-phosphopantetheine. This intermediate is then adenylated to form dephospho-CoA, which is finally phosphorylated to form Coenzyme A. The overall process involves several enzymatic reactions and is highly regulated in living organisms.
属性
分子式 |
C10H14NO2S+ |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
3-methyl-2-pyridin-1-ium-2-ylsulfanylbutanoic acid |
InChI |
InChI=1S/C10H13NO2S/c1-7(2)9(10(12)13)14-8-5-3-4-6-11-8/h3-7,9H,1-2H3,(H,12,13)/p+1 |
InChI 键 |
CPGRNBBHTZSMMZ-UHFFFAOYSA-O |
SMILES |
CC(C)C(C(=O)O)SC1=CC=CC=[NH+]1 |
规范 SMILES |
CC(C)C(C(=O)O)SC1=CC=CC=[NH+]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)




![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)

![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)